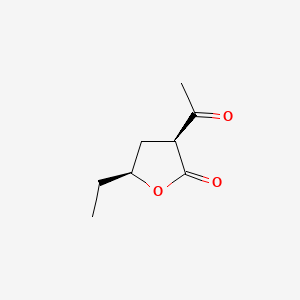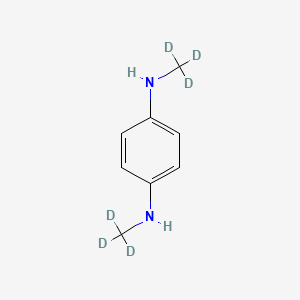
(2E)-1-(2-Hydroxyphenyl)-3-(phenyl-d5)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-1-(2-Hydroxyphenyl)-3-(phenyl-d5)-2-propen-1-one is a chemical compound with the molecular formula C15H9D5O2. This compound is also known as chalcone-d5, and it is a deuterated form of chalcone. Chalcone-d5 is widely used in scientific research for its unique properties and applications.
Mécanisme D'action
The mechanism of action of chalcone-d5 is not fully understood. However, it is believed that chalcone-d5 acts as an inhibitor of various enzymes, including cyclooxygenase, lipoxygenase, and tyrosinase. Chalcone-d5 also exhibits anti-inflammatory and anti-cancer activity by inhibiting the production of various inflammatory cytokines and growth factors.
Biochemical and Physiological Effects:
Chalcone-d5 has been shown to exhibit various biochemical and physiological effects. It exhibits anti-inflammatory activity by inhibiting the production of various inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. Chalcone-d5 also exhibits anti-cancer activity by inhibiting the growth and proliferation of various cancer cells, including breast cancer, lung cancer, and colon cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Chalcone-d5 has several advantages for lab experiments. It is a stable and easily synthesized compound that can be obtained in large quantities. It is also a deuterated form of chalcone, which allows for the study of various chemical reactions and mechanisms using nuclear magnetic resonance (NMR) spectroscopy. However, chalcone-d5 also has some limitations for lab experiments. It is a relatively expensive compound, and its synthesis requires the use of deuterated solvents and reagents, which can be costly.
Orientations Futures
There are several future directions for the study of chalcone-d5. One future direction is the study of its anti-inflammatory and anti-cancer activity in vivo using animal models. Another future direction is the synthesis of novel derivatives of chalcone-d5 with improved activity and selectivity. Additionally, the study of the mechanism of action of chalcone-d5 using advanced techniques, such as X-ray crystallography and molecular dynamics simulations, can provide valuable insights into its biological activity.
Méthodes De Synthèse
The synthesis of chalcone-d5 involves the condensation of an aromatic aldehyde with an acetophenone derivative in the presence of a base catalyst. The deuterated form of chalcone is obtained by using deuterated solvents and deuterated reagents during the synthesis process.
Applications De Recherche Scientifique
Chalcone-d5 is widely used in scientific research for its unique properties and applications. It is used as a precursor in the synthesis of various pharmaceuticals and agrochemicals. It is also used as a model compound in the study of various chemical reactions and mechanisms. Chalcone-d5 is also used in the study of various biological processes, such as enzyme inhibition, anti-inflammatory activity, and anti-cancer activity.
Propriétés
IUPAC Name |
(E)-1-(2-hydroxyphenyl)-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2/c16-14-9-5-4-8-13(14)15(17)11-10-12-6-2-1-3-7-12/h1-11,16H/b11-10+/i1D,2D,3D,6D,7D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETKQQBRKSELEL-CDTMZHDGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C/C(=O)C2=CC=CC=C2O)[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70857821 |
Source


|
| Record name | (2E)-1-(2-Hydroxyphenyl)-3-(~2~H_5_)phenylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
146196-93-2 |
Source


|
| Record name | (2E)-1-(2-Hydroxyphenyl)-3-(~2~H_5_)phenylprop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70857821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1Z)-1-Penten-1-yl]pyridine](/img/structure/B585123.png)




![3-[4-(Hydroxymethyl)piperazin-1-YL]propanoic acid](/img/structure/B585132.png)





![5-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazol-2-amine](/img/structure/B585140.png)
![6-Oxa-3-azatricyclo[5.2.1.03,8]deca-1(10),4,7-triene](/img/structure/B585143.png)
